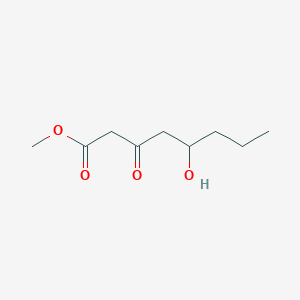
Acetic acid;3,5-dinitrobenzoic acid;ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Acetic acid;3,5-dinitrobenzoic acid;ethane-1,2-diol” is a combination of three distinct chemicals: acetic acid, 3,5-dinitrobenzoic acid, and ethane-1,2-diol. Each of these components has unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic Acid: Acetic acid is commonly produced by the fermentation of ethanol or by the oxidation of acetaldehyde. Industrially, it is produced via the carbonylation of methanol.
3,5-Dinitrobenzoic Acid: This compound is synthesized by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.
Ethane-1,2-diol:
Chemical Reactions Analysis
Types of Reactions
Acetic Acid: Undergoes esterification, oxidation, and halogenation reactions.
3,5-Dinitrobenzoic Acid: Participates in nitration, reduction, and substitution reactions.
Ethane-1,2-diol: Undergoes oxidation, esterification, and polymerization reactions.
Common Reagents and Conditions
Acetic Acid: Common reagents include alcohols (for esterification), potassium permanganate (for oxidation), and halogens (for halogenation).
3,5-Dinitrobenzoic Acid: Common reagents include reducing agents like tin and hydrochloric acid, and nitrating agents like nitric acid.
Ethane-1,2-diol: Common reagents include acids (for esterification) and oxygen (for oxidation).
Major Products Formed
Acetic Acid: Forms esters, acetates, and halogenated acetic acids.
3,5-Dinitrobenzoic Acid: Forms reduced nitro compounds and substituted benzoic acids.
Ethane-1,2-diol: Forms glycols, esters, and polymers.
Scientific Research Applications
Acetic Acid: Used as a solvent, reagent in chemical synthesis, and in the production of various chemicals like vinyl acetate monomer.
3,5-Dinitrobenzoic Acid: Used in the identification of alcohol components in esters and in the fluorometric analysis of creatinine.
Ethane-1,2-diol: Used as an antifreeze agent, in the production of polyester fibers, and as a coolant.
Mechanism of Action
Acetic Acid: Acts as a weak acid, donating protons in reactions and forming acetate ions.
3,5-Dinitrobenzoic Acid: The nitro groups increase the acidity of the compound, making it a strong acid.
Ethane-1,2-diol: Acts as a diol, participating in hydrogen bonding and forming esters and polymers.
Comparison with Similar Compounds
Acetic Acid: Similar to formic acid and propionic acid but has a higher boiling point and different reactivity.
3,5-Dinitrobenzoic Acid: Similar to 4-nitrobenzoic acid but has higher acidity and different melting points.
Ethane-1,2-diol: Similar to propylene glycol but has different physical properties and applications.
Similar Compounds
Acetic Acid: Formic acid, propionic acid.
3,5-Dinitrobenzoic Acid: 4-nitrobenzoic acid, 2,4-dinitrobenzoic acid.
Ethane-1,2-diol: Propylene glycol, butane-1,4-diol.
Properties
CAS No. |
80880-32-6 |
|---|---|
Molecular Formula |
C11H14N2O10 |
Molecular Weight |
334.24 g/mol |
IUPAC Name |
acetic acid;3,5-dinitrobenzoic acid;ethane-1,2-diol |
InChI |
InChI=1S/C7H4N2O6.C2H4O2.C2H6O2/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2(3)4;3-1-2-4/h1-3H,(H,10,11);1H3,(H,3,4);3-4H,1-2H2 |
InChI Key |
NGUZTCMCBNKQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O.C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)







![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
